1-Bromo-3-chloro-2-iodo-4-propoxybenzene
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Overview
Description
1-Bromo-3-chloro-2-iodo-4-propoxybenzene is an organic compound with the molecular formula C9H9BrClIO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring, along with a propoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-2-iodo-4-propoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of a suitable benzene derivative, followed by chlorination and iodination under controlled conditions. The propoxy group is introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, where each halogenation step is carefully controlled to achieve the correct substitution pattern. The use of automated reactors and precise temperature control is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-iodo-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted benzene derivative .
Scientific Research Applications
1-Bromo-3-chloro-2-iodo-4-propoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets. The halogen atoms and the propoxy group influence its reactivity and binding affinity to various substrates. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of multiple halogens can also enhance its ability to participate in coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluoro-3-propoxybenzene: Similar structure but with a fluorine atom instead of iodine.
1-Bromo-4-fluoro-2-iodobenzene: Contains a fluorine atom instead of a chlorine atom.
1-Bromo-3-iodobenzene: Lacks the chlorine and propoxy groups, making it less complex.
Uniqueness
1-Bromo-3-chloro-2-iodo-4-propoxybenzene is unique due to the presence of three different halogens and a propoxy group on the benzene ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H9BrClIO |
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Molecular Weight |
375.43 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-iodo-4-propoxybenzene |
InChI |
InChI=1S/C9H9BrClIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3 |
InChI Key |
STOSMNSADIQZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)I)Cl |
Origin of Product |
United States |
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